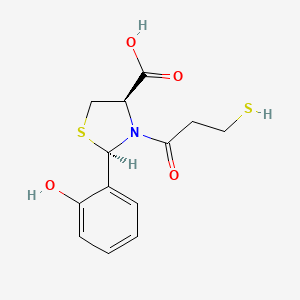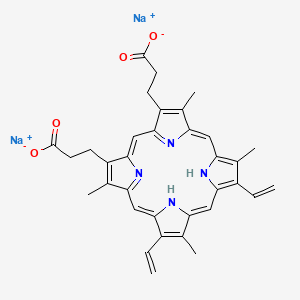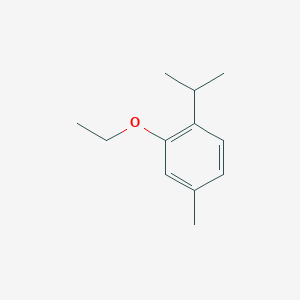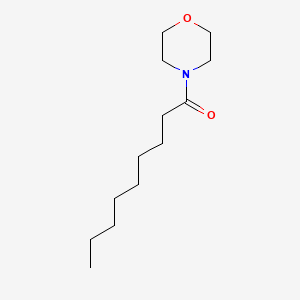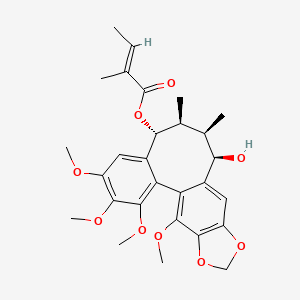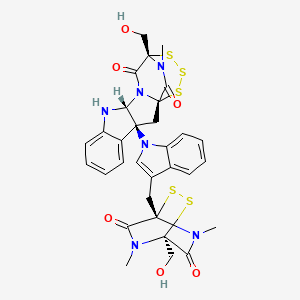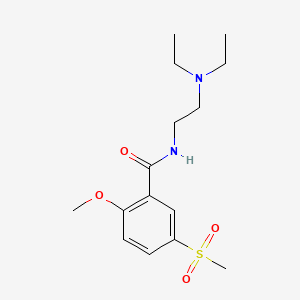
Tiapride
Descripción general
Descripción
Tiapride is a selective dopamine D2 and D3 receptor antagonist . It is used to treat a variety of neurological and psychiatric disorders including dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .
Molecular Structure Analysis
This compound has a molecular formula of C15H24N2O4S and a molecular weight of 328.43 g/mol . It is chemically and functionally similar to other benzamide antipsychotics such as sulpiride and amisulpride .Chemical Reactions Analysis
This compound has been determined by its reaction with tropaeolin OO (TOO) at pH 5 to yield a yellowish ion-pair complex measured at 412 nm . Also, a capillary zone electrophoresis method has been developed for the separation and determination of this compound hydrochloride and its two related impurities in pharmaceutical formulations .Physical And Chemical Properties Analysis
This compound has a molecular formula of C15H24N2O4S and a molecular weight of 364.89 g/mol . It is stored at -20°C in powder form .Aplicaciones Científicas De Investigación
The Preclinical Pharmacologic Profile of Tiapride
This compound, a benzamide derivative, is known for its success in treating agitation and aggressiveness in elderly patients. It specifically blocks dopamine D2 and D3 receptors in the brain, without affecting D1, D4, and non-dopaminergic receptors. This selective blockade is likely responsible for its clinical efficacy without significant motor or cognitive side effects (Scatton et al., 2001).
Use in Pediatric Neurology
In a study exploring this compound's efficacy in treating tic disease in children, it was found to positively affect tics without impairing cognitive performance or significantly altering neurophysiological parameters. This suggests its utility in pediatric neurology (Eggers, Rothenberger, & Berghaus, 2004).
Therapeutic Applications in Neurology and Psychiatry
This compound's antipsychotic properties are attributed to its antagonism of D2 dopamine receptors. It is used for various neurological and psychiatric disorders like dyskinesia, alcohol withdrawal syndrome, psychosis symptoms, and agitation in the elderly. Its broad therapeutic applications extend from neurology to psychiatry (Zza, M. A., Ostafa, Inah, & A. A., 2013).
Efficacy in Treating Psychiatric Disorders
A systematic review on this compound's efficacy in psychiatric disorders highlights its use in treating alcohol withdrawal, aggression, dyskinesias, tic and Tourette's disorder, and even potential use in delirium and agitation in COVID-19 patients. Despite its safety profile, its use in psychiatry is still limited (Zangani et al., 2022).
Applications in Elderly Patients with Cognitive Impairment
In a study comparing this compound with haloperidol and placebo for treating agitation in elderly patients with cognitive impairment, this compound was found as effective as haloperidol and better tolerated, particularly with fewer extrapyramidal symptoms. This suggests its suitability in managing complex behavioral symptoms in dementia and other organic disorders in the elderly (Allain, Dautzenberg, Maurer, Schuck, Bonhomme, Gérard, 2000).
Mecanismo De Acción
Target of Action
Tiapride is a selective antagonist of dopamine D2 and D3 receptors in the brain . These receptors are primarily found in the limbic areas of the brain, which are associated with emotions and behavior . This compound shows a high degree of regional selectivity for these limbic areas .
Mode of Action
This compound works by selectively blocking the dopamine D2 and D3 receptors . This blockade inhibits the action of dopamine, a neurotransmitter that plays a crucial role in mood and behavior . By blocking these receptors, this compound can help regulate behavioral, sleep, and motor function disturbances .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D2 and D3 dopamine receptors, this compound disrupts the normal functioning of this pathway, leading to changes in mood and behavior .
Pharmacokinetics
This compound is rapidly distributed and exhibits virtually no binding to plasma proteins, giving it a relatively high volume of distribution . It is minimally metabolized in humans, with 70% of the drug being eliminated in an unchanged form in the urine within 24 hours . This suggests that this compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of dopamine activity in the brain. By blocking the D2 and D3 dopamine receptors, this compound reduces the effects of dopamine, leading to changes in mood and behavior . This can result in a reduction of symptoms in conditions such as dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S.ClH/c1-5-17(6-2)10-9-16-15(18)13-11-12(22(4,19)20)7-8-14(13)21-3;/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFDPNXIVHBTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045210 | |
| Record name | Tiapride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56422896 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
51012-33-0, 51012-32-9 | |
| Record name | Tiapride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiapride hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tiapride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(diethylamino)ethyl]-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIAPRIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25N106WEDO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Phenyl-1-(6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-ylmethyl)pyrrolidine](/img/structure/B1210194.png)
